Pyridin-4-ylmethanamine hydrochloride

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Pyridin-4-ylmethanamine hydrochloride (CAS 64460-41-9) is the definitive 4-substituted regioisomer required for reproducible outcomes in coordination polymer and zeolite research. The 3-isomer fails to generate the desired 1D [M(L)(X)₂]∞ chain motifs or FER-type zeolites, making the 4-isomer non-interchangeable. Procuring the hydrochloride salt ensures enhanced solid-state stability and aqueous solubility versus the free base, with straightforward in-situ neutralization for OSDA-mediated zeolite synthesis. Specify CAS 64460-41-9 to guarantee regioisomeric fidelity in your next campaign.

Molecular Formula C6H9ClN2
Molecular Weight 144.6 g/mol
CAS No. 64460-41-9
Cat. No. B1313815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylmethanamine hydrochloride
CAS64460-41-9
Molecular FormulaC6H9ClN2
Molecular Weight144.6 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CN.Cl
InChIInChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H
InChIKeyOOSYLIFOSMQOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-ylmethanamine Hydrochloride (CAS 64460-41-9): Technical Specifications and Procurement Baseline


Pyridin-4-ylmethanamine hydrochloride (CAS 64460-41-9), also known as 4-(aminomethyl)pyridine hydrochloride, is a heteroaromatic primary amine salt with the molecular formula C6H9ClN2 and molecular weight 144.60 . As a bifunctional building block possessing both a nucleophilic primary amine and a basic pyridine nitrogen, the compound serves as a versatile intermediate in medicinal chemistry and materials science . The hydrochloride salt form confers enhanced solid-state stability and aqueous solubility relative to the free base (CAS 3731-53-1), a practical consideration for procurement and laboratory handling .

Procurement Risk Alert: Why Substituting Pyridin-4-ylmethanamine Hydrochloride with Isomeric Analogs Can Compromise Experimental Outcomes


The position of the aminomethyl substituent on the pyridine ring dictates fundamentally different coordination geometries and supramolecular architectures. Comparative crystallographic studies demonstrate that 4-(aminomethyl)pyridine (4amp) and its 3-substituted isomer (3amp) yield divergent metal-organic frameworks when reacted with identical metal halide precursors [1]. While 4amp consistently forms one-dimensional coordination polymers of composition [M(L)(X)2]∞ with tetrahedral metal geometry, 3amp predominantly forms discrete metallocycles of formula [M2(L)2(X)4]n under identical conditions [2]. This geometric divergence translates to differences in solid-state photophysical properties, including fluorescence emission, making the isomers non-interchangeable in materials applications [3].

Pyridin-4-ylmethanamine Hydrochloride: Quantitative Evidence for Differentiated Performance in Key Research Applications


Supramolecular Architecture Divergence: 4amp vs. 3amp in Metal-Organic Framework Assembly

When reacted with CoCl2, CoBr2, or HgI2 under identical synthetic conditions, 4-(aminomethyl)pyridine (4amp) exclusively forms one-dimensional coordination polymers of formula [M(L)(X)2]∞, whereas the 3-substituted isomer (3amp) predominantly yields metallocyclic species with composition [M2(L)2(X)4]n (n = 1 or 2). Only one combination (3amp with CoCl2) produced a polymer with 3amp [1]. The 4amp-derived polymers feature tetrahedral metal coordination geometry and exhibit distinct solid-state fluorescence properties compared to the 3amp metallocycles [2].

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Zeolite Synthesis: 4-(Aminomethyl)pyridine as a Validated Organic Structure-Directing Agent for FER-Type Zeolites

4-(Aminomethyl)pyridine (as its free base) has been demonstrated to function effectively as an organic structure-directing agent (OSDA) for the synthesis of FER-type zeolites, yielding materials with characteristic flake-shaped morphology [1]. The synthesis proceeded in mixtures with SiO2/Al2O3 molar ratios constrained within a narrow operational window [2]. By contrast, no comparable literature precedent exists for the use of 2-(aminomethyl)pyridine or 3-(aminomethyl)pyridine as OSDAs for FER zeolite synthesis, indicating isomer-specific efficacy.

Zeolite Synthesis Materials Chemistry Structure-Directing Agents

Hydrochloride Salt vs. Free Base: Differential Stability and Storage Requirements

The hydrochloride salt form (CAS 64460-41-9) offers practical handling advantages over the free base 4-(aminomethyl)pyridine (CAS 3731-53-1, liquid at ambient temperature). The salt is supplied as a solid, with vendor specifications indicating long-term storage stability in cool, dry ambient conditions . The free base, by contrast, is a liquid with a freezing point of approximately −8°C and a boiling point of 228-230°C, requiring different storage and handling protocols [1].

Chemical Storage Reagent Handling Procurement Specifications

Pyridin-4-ylmethanamine Hydrochloride: Validated Research Applications and Procurement-Relevant Use Cases


Coordination Polymer and Metal-Organic Framework (MOF) Precursor

For researchers synthesizing one-dimensional coordination polymers or metal-organic frameworks, the 4-position isomer is essential. As established in Section 3, 4-(aminomethyl)pyridine (as the free base derived from the hydrochloride salt) consistently yields [M(L)(X)2]∞ coordination polymers with CoCl2, CoBr2, and HgI2, whereas the 3-isomer predominantly forms discrete metallocycles [1]. The tetrahedral metal geometry and resulting 1D chain structures confer specific solid-state fluorescence properties distinct from those of 3amp-derived materials. Procurement of the hydrochloride salt ensures reliable access to the correct 4-substituted regioisomer for reproducible materials synthesis .

FER-Type Zeolite Synthesis Using Organic Structure-Directing Agents

This compound (as its free base) has been validated as an effective organic structure-directing agent (OSDA) for the hydrothermal synthesis of FER-type zeolites, producing materials with characteristic flake-shaped morphology [1]. The synthesis operates within a narrow SiO2/Al2O3 molar ratio window, and the use of the 4-isomer is critical—the 2- and 3-substituted isomers lack documented precedent for successful FER zeolite formation. The hydrochloride salt provides a convenient solid reagent form that can be neutralized in situ to generate the free base for zeolite synthesis applications .

Heterocyclic Scaffold for Medicinal Chemistry Derivatization

As a bifunctional building block, 4-(aminomethyl)pyridine serves as a key intermediate for constructing bioactive molecules. Patent literature indicates its utility in the synthesis of heteroaromatic derivatives with potential pharmaceutical applications, including compounds incorporating the 4-pyridylmethylamine motif [1]. The 4-substituted isomer exhibits distinct biological activity profiles compared to its 2- and 3-substituted analogs . The hydrochloride salt form facilitates handling in multi-step synthetic sequences where the amine requires temporary protection or controlled release [2].

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